N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide
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Overview
Description
N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of both benzofuran and thiophene rings in its structure makes this compound a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide can be achieved through several methods. One common approach involves the use of palladium-catalyzed C–H arylation reactions followed by transamidation chemistry . This method allows for the efficient installation of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. The reaction conditions typically involve the use of palladium catalysts, such as Pd(OAc)₂, and directing groups like 8-aminoquinoline .
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often involves large-scale synthesis using microwave-assisted synthesis (MWI) techniques . This method offers high yields and fewer side reactions, making it suitable for the production of complex benzofuran compounds on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions typically involve standard organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF). Reaction conditions may vary depending on the desired transformation, but they generally include controlled temperatures and inert atmospheres (e.g., nitrogen or argon).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives.
Scientific Research Applications
N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can act as an inhibitor of amyloid beta (Aβ42) aggregation, which is relevant in the context of neurodegenerative diseases like Alzheimer’s . The molecular targets and pathways involved in its mechanism of action are still under investigation, but they likely include interactions with cellular receptors and signaling pathways.
Comparison with Similar Compounds
N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide can be compared with other similar compounds, such as:
N-phenylbenzofuran-2-carboxamide: This compound also contains a benzofuran
Properties
IUPAC Name |
N-(thiophen-3-ylmethyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c16-14(15-8-10-5-6-18-9-10)13-7-11-3-1-2-4-12(11)17-13/h1-7,9H,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPXINNGMRKSGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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